Hinc II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

81295-21-8 |

|---|---|

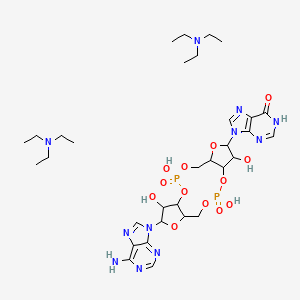

Molecular Formula |

C32H53N11O13P2 |

Molecular Weight |

861.8 g/mol |

IUPAC Name |

9-[17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;N,N-diethylethanamine |

InChI |

InChI=1S/C20H23N9O13P2.2C6H15N/c21-15-9-16(23-3-22-15)28(5-26-9)19-11(30)13-7(39-19)1-37-44(35,36)42-14-8(2-38-43(33,34)41-13)40-20(12(14)31)29-6-27-10-17(29)24-4-25-18(10)32;2*1-4-7(5-2)6-3/h3-8,11-14,19-20,30-31H,1-2H2,(H,33,34)(H,35,36)(H2,21,22,23)(H,24,25,32);2*4-6H2,1-3H3 |

InChI Key |

JFWXPCYJPWAGBA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Recombinant DNA: A Technical History of the Hinc II Restriction Enzyme

For Immediate Release

A deep dive into the discovery, characterization, and foundational methodologies of Hinc II, the first Type II restriction enzyme, offering researchers, scientists, and drug development professionals a comprehensive understanding of this cornerstone of molecular biology.

The discovery of restriction enzymes revolutionized the world of genetics, paving the way for the era of recombinant DNA technology. Among these molecular scissors, this compound holds a place of particular distinction as the first Type II restriction endonuclease to be isolated and characterized. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols associated with this compound, originally designated HindII.

A Serendipitous Discovery in Haemophilus influenzae

In 1970, a team of researchers led by Hamilton O. Smith at Johns Hopkins University was investigating the mechanisms of genetic recombination in the bacterium Haemophilus influenzae strain Rd. Their work took an unexpected turn when they observed that extracts from these bacteria could degrade foreign DNA, specifically from bacteriophage P22, while leaving the bacterium's own DNA unharmed. This observation led to the landmark discovery of a new class of restriction enzymes.[1][2] Smith, along with his colleagues Kent W. Wilcox and Thomas J. Kelly, meticulously purified and characterized this enzyme, which they named HindII.[3][4] This pioneering work, detailed in two seminal papers in the Journal of Molecular Biology, laid the groundwork for the field of molecular cloning and earned Hamilton O. Smith a share of the 1978 Nobel Prize in Physiology or Medicine.[5][6]

Properties and Characteristics of this compound

This compound is a Type IIP restriction endonuclease that recognizes a specific, short DNA sequence and cleaves within that sequence. This specificity was a crucial departure from the previously discovered Type I enzymes, which cut DNA at random locations far from their recognition sites.

Recognition Sequence and Cleavage Site

The key breakthrough in the characterization of this compound was the determination of its recognition sequence and precise cleavage site. Through a series of elegant experiments involving radiolabeling of DNA termini and subsequent enzymatic digestion and analysis, Kelly and Smith determined the recognition sequence to be a six-nucleotide palindrome:

5'-GTPyPuAC-3' 3'-CAPuPyTG-5'

Where "Py" represents a pyrimidine (B1678525) (C or T) and "Pu" represents a purine (B94841) (A or G). This compound cleaves this sequence in the middle, between the pyrimidine and purine bases, to produce blunt-ended DNA fragments.[4] This property of generating blunt ends makes this compound a valuable tool in certain cloning applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound restriction enzyme.

| Property | Value | Reference |

| Source Organism | Haemophilus influenzae Rc | |

| Recognition Sequence | 5'-GTPyPuAC-3' | [4] |

| Cleavage Site | GTPy | PuAC |

| End Type | Blunt | [4] |

| Molecular Weight (Endonuclease) | 28,490 Da (calculated) | |

| Molecular Weight (Methylase) | 55,330 Da (calculated) | |

| HincII Endonuclease Gene Length | 774 bp | |

| HincII Methylase Gene Length | 1,506 bp |

| Reaction Condition | Value | Reference |

| Optimal Temperature | 37°C | |

| Heat Inactivation | 65°C for 20 minutes | |

| Optimal Buffer (NEB rCutSmart™) | 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 100 µg/ml Recombinant Albumin | |

| Relative Activity in NEBuffers | r1.1: 25%, r2.1: 100%, r3.1: 100%, rCutSmart: 100% | |

| Methylation Sensitivity | Not sensitive to dam or dcm methylation. Blocked by some overlapping CpG methylation. |

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that led to the discovery and characterization of this compound, based on the original 1970 publications.

I. Purification of this compound (HindII) from Haemophilus influenzae Rd

This protocol is based on the methods described by Smith and Wilcox in their 1970 paper, "A restriction enzyme from Hemophilus influenzae. I. Purification and general properties."[3]

1. Preparation of Crude Extract:

- Grow Haemophilus influenzae Rd cells to late logarithmic phase in a suitable broth medium.

- Harvest cells by centrifugation and wash with a buffer solution (e.g., 0.01 M Tris-HCl, pH 7.4, 0.01 M 2-mercaptoethanol).

- Resuspend the cell pellet in the same buffer and disrupt the cells using sonication.

- Centrifuge the sonicate at high speed to remove cell debris, yielding a crude extract.

2. Streptomycin (B1217042) Sulfate (B86663) Precipitation:

- To the crude extract, slowly add a solution of streptomycin sulfate to a final concentration of 1% to precipitate nucleic acids.

- Stir for 20 minutes and then centrifuge to pellet the precipitate. The supernatant contains the enzyme activity.

3. Ammonium (B1175870) Sulfate Fractionation:

- Slowly add solid ammonium sulfate to the supernatant to achieve 50% saturation.

- Stir for 20 minutes and centrifuge to collect the protein precipitate.

- Discard the supernatant and dissolve the pellet in a minimal volume of buffer.

4. Phosphocellulose Chromatography:

- Dialyze the dissolved protein pellet against a low-salt buffer (e.g., 0.01 M potassium phosphate, pH 7.4, 0.01 M 2-mercaptoethanol).

- Apply the dialyzed sample to a phosphocellulose column equilibrated with the same low-salt buffer.

- Wash the column with the low-salt buffer.

- Elute the enzyme with a linear gradient of increasing salt concentration (e.g., 0.01 M to 0.5 M potassium phosphate).

- Collect fractions and assay for endonuclease activity.

5. DEAE-cellulose Chromatography:

- Pool the active fractions from the phosphocellulose column and dialyze against a low-salt buffer.

- Apply the sample to a DEAE-cellulose column equilibrated with the low-salt buffer.

- Elute the enzyme with a linear salt gradient.

- Collect fractions and assay for activity. The purified this compound will be in the fractions exhibiting specific endonuclease activity.

II. Assay for Restriction Enzyme Activity (Viscosity Assay)

This method, also from Smith and Wilcox (1970), provides a quantitative measure of the enzyme's ability to cleave DNA by measuring the change in the viscosity of a DNA solution.[3]

1. Reaction Setup:

- Prepare a reaction mixture containing foreign DNA (e.g., bacteriophage P22 DNA) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM 2-mercaptoethanol).

- Equilibrate the DNA solution in a viscometer at a constant temperature (e.g., 37°C).

2. Enzyme Addition and Measurement:

- Add a small volume of the purified this compound enzyme fraction to the DNA solution in the viscometer.

- Immediately begin measuring the efflux time of the solution through the viscometer capillary at regular intervals.

3. Data Analysis:

- Calculate the specific viscosity of the solution at each time point. A decrease in specific viscosity indicates the cleavage of DNA molecules into smaller fragments.

- One unit of enzyme activity can be defined as the amount of enzyme required to produce a certain percentage decrease in viscosity in a given time.

III. Determination of the this compound Recognition Sequence

This protocol is based on the methods described by Kelly and Smith in their 1970 paper, "A restriction enzyme from Hemophilus influenzae. II. Base sequence of the recognition site."[4]

1. 5'-Terminal Labeling of DNA Fragments:

- Digest foreign DNA (e.g., bacteriophage T7 DNA) to completion with purified this compound.

- Treat the resulting DNA fragments with bacterial alkaline phosphatase to remove the 5'-phosphate groups.

- Label the 5'-hydroxyl ends with ³²P by incubating the dephosphorylated fragments with [γ-³²P]ATP and T4 polynucleotide kinase.

2. Nuclease Digestion and Analysis of Labeled Termini:

- Digest the ³²P-labeled DNA fragments with pancreatic DNase to generate a mixture of mononucleotides, dinucleotides, and larger oligonucleotides.

- Separate the resulting labeled oligonucleotides by ion-exchange chromatography or electrophoresis.

3. Identification of the Terminal Nucleotides:

- Analyze the labeled mononucleotides and dinucleotides to determine the sequence at the 5'-ends of the original this compound fragments. This is achieved by comparing their chromatographic or electrophoretic mobility to known standards.

- For example, digestion with venom phosphodiesterase can release the terminal 5'-mononucleotide for identification.

4. Determination of the 3'-Terminal Sequence:

- To determine the sequence on the complementary strand, the 3'-termini of the this compound fragments can be analyzed using techniques such as the wandering-spot analysis.

5. Reconstructing the Recognition Sequence:

- By combining the sequence information from the 5' and 3' termini of multiple fragments, the palindromic recognition sequence of this compound can be deduced.

Visualizing the Discovery Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows in the discovery and characterization of this compound.

Conclusion: A Foundation for Modern Biotechnology

The discovery of this compound was a watershed moment in molecular biology. It provided the first tool for site-specific cleavage of DNA, a capability that was previously unimaginable. This breakthrough directly led to the development of gene cloning, DNA mapping, and sequencing technologies that are now fundamental to research, diagnostics, and drug development. The meticulous experimental work of Smith, Wilcox, and Kelly not only unveiled a powerful new enzyme but also established the methodologies that would be used to characterize countless other restriction enzymes in the years to come. The legacy of this compound is a testament to the power of basic scientific inquiry and its profound impact on medicine and biotechnology.

References

- 1. A restriction enzyme from Hemophilus influenzae. I. Purification and general properties. 1970 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Type II restriction endonucleases—a historical perspective and more - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A restriction enzyme from Hemophilus influenzae. I. Purification and general properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A restriction enzyme from Hemophilus influenzae. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Characterization of Restriction Endonucleases: the Work of Hamilton Smith - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Restriction Endonuclease Basics | Thermo Fisher Scientific - FR [thermofisher.com]

An In-depth Technical Guide on the Hinc II Enzyme: Structure and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

HincII is a Type II restriction endonuclease derived from the bacterium Haemophilus influenzae.[1][2][3] Like other enzymes in this class, it plays a crucial role in the bacterial restriction-modification defense system, protecting the host from foreign DNA, such as that from bacteriophages.[4] HincII recognizes a specific six-base pair, palindromic DNA sequence and catalyzes the hydrolysis of the phosphodiester backbone, resulting in a double-stranded break.[3] Its ability to generate blunt-ended DNA fragments makes it a valuable tool in molecular cloning and other recombinant DNA technologies.[5] This guide provides a comprehensive overview of the structure and catalytic mechanism of HincII, supported by quantitative data and detailed experimental protocols.

HincII Structure

The functional form of HincII is a homodimer, a common characteristic among Type II restriction enzymes.[6] The enzyme has a total molecular weight of approximately 134 kDa.[7] The crystal structure of HincII, both in its unliganded state and in complex with its cognate DNA, has been resolved to high resolution, providing significant insights into its function.[6][7]

Overall Fold and Domain Organization

Each monomer of HincII consists of a single polypeptide chain of 257 amino acids.[7] The structure is characterized by a conserved catalytic core common to many restriction endonucleases, which includes a mixed β-sheet flanked by α-helices.[8] This core contains the active site residues essential for catalysis.

Upon binding to its cognate DNA, HincII undergoes a significant conformational change.[6] Comparison of the unliganded and DNA-bound structures reveals a rotation of the subunits relative to each other by approximately 22 degrees in total, leading to a more "closed" conformation around the DNA.[6] This induced-fit mechanism ensures high fidelity of DNA recognition and cleavage.

DNA Recognition

HincII recognizes the degenerate, palindromic DNA sequence 5'-GTYRAC-3', where 'Y' represents a pyrimidine (B1678525) (C or T) and 'R' represents a purine (B94841) (A or G).[3][9] Cleavage occurs between the pyrimidine and purine at the center of the recognition sequence, generating blunt ends.[9]

Recognition of the specific DNA sequence is achieved through a combination of direct and indirect readout mechanisms.[7]

-

Direct Readout: Involves the formation of specific hydrogen bonds and van der Waals interactions between amino acid side chains of the enzyme and the edges of the base pairs in the major and minor grooves of the DNA.

-

Indirect Readout: HincII utilizes an interesting mechanism of indirect readout where it recognizes the conformational preferences of the central pyrimidine-purine step in its recognition sequence.[7] This is accomplished by the intercalation of glutamine side chains (specifically Gln138) into the major groove on either side of the recognition site.[7] This intercalation induces a significant distortion in the DNA, including bending and a shift of the base pairs toward the minor groove.[7] The ability of the DNA sequence to adopt this distorted conformation is a key factor in recognition.

Catalytic Mechanism

The cleavage of the phosphodiester bond by HincII follows a mechanism that is generally conserved among Type II restriction endonucleases and requires the presence of a divalent metal ion, typically Mg²⁺, as a cofactor.[8]

Active Site

The active site of HincII is located within the conserved catalytic core and is characterized by a PD...D/EXK motif, which is common to many restriction enzymes.[8] Key catalytic residues include two aspartate residues (Asp127) and a lysine (B10760008) residue (Lys129).[10][11]

Role of Divalent Metal Ions

The catalytic reaction is dependent on the presence of divalent metal ions. While Mg²⁺ is the typical cofactor, Mn²⁺ can also support catalysis.[11] The crystal structure of HincII in complex with DNA and either Ca²⁺ (a non-catalytic analog) or Mn²⁺ has provided a detailed view of the metal ion's role.[10][11]

In the catalytic cycle, two metal ions are proposed to be involved in the active site. One metal ion is positioned to activate a water molecule for nucleophilic attack on the scissile phosphate (B84403).[10][12] The second metal ion is thought to stabilize the developing negative charge on the pentacovalent transition state and the leaving 3'-hydroxyl group.[11]

The structure with bound Ca²⁺ shows a single metal ion directly ligated to the pro-S(p) oxygen of the scissile phosphate and coordinating a water molecule that is well-positioned to act as the nucleophile.[10][12] This water molecule is also within hydrogen-bonding distance of the conserved Lys129, suggesting a role for this residue in activating the nucleophile.[10][12]

The proposed catalytic mechanism involves the following key steps:

-

Binding and Recognition: The HincII dimer binds to the DNA and scans for its recognition sequence.

-

Conformational Change: Upon recognition, both the enzyme and the DNA undergo conformational changes, leading to the formation of a tight, specific complex.

-

Metal Ion Binding: Divalent metal ions bind to the active site.

-

Nucleophilic Attack: A metal-activated water molecule performs a nucleophilic attack on the phosphorus atom of the scissile phosphodiester bond.

-

Hydrolysis: The phosphodiester bond is cleaved, resulting in a 5'-phosphate and a 3'-hydroxyl group.

-

Product Release: The enzyme releases the cleaved DNA fragments.

Quantitative Data

The following tables summarize key quantitative data related to the structure and function of the HincII enzyme.

| Structural Parameters | Value | Reference |

| Molecular Weight (Total) | 133.98 kDa | [7] |

| Atom Count | 9,131 | [7] |

| Modeled Residue Count | 1,013 | [7] |

| Resolution (Unliganded) | 2.1 Å | [6] |

| Resolution (DNA-bound) | 2.8 Å | [10] |

| Reaction Conditions | Value | Reference |

| Optimal Temperature | 37°C | [1][2][13] |

| Heat Inactivation | 65°C for 20 minutes | [2][13] |

| Recommended Buffer | 1X rCutSmart™ Buffer | [2][13] |

| Buffer Composition | 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 100 µg/ml Recombinant Albumin (pH 7.9 @ 25°C) | [2][13] |

| Enzyme Activity | Value | Reference |

| Unit Definition | 1 unit digests 1 µg of λ DNA in 1 hour at 37°C in a 50 µl reaction | [2][13] |

| Relative Activity in NEBuffers | r1.1: 25%, r2.1: 100%, r3.1: 100%, rCutSmart™: 100% | [2][13] |

| Methylation Sensitivity | Effect | Reference |

| dam methylation | Not Sensitive | [2][13] |

| dcm methylation | Not Sensitive | [2][13] |

| CpG Methylation | Blocked by some overlapping combinations | [2][13] |

| Cytosine methylation 5' to the recognition sequence | Sensitive (inhibits digestion) | [9] |

Experimental Protocols

X-ray Crystallography of HincII-DNA Complex

This protocol is a generalized procedure based on the methodologies used to solve the crystal structure of HincII.

Objective: To determine the three-dimensional structure of HincII in complex with its cognate DNA.

Materials:

-

Purified HincII enzyme

-

Synthetic DNA oligonucleotides containing the HincII recognition sequence (e.g., GTCGAC)

-

Crystallization buffers and screens

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron source recommended)

Methodology:

-

Protein Purification: HincII is typically overexpressed in an E. coli strain and purified using a series of chromatography steps (e.g., ion-exchange, affinity, and size-exclusion chromatography).[2]

-

Complex Formation: The purified HincII is incubated with a stoichiometric amount of the synthetic DNA duplex in a suitable buffer.

-

Crystallization: The HincII-DNA complex is subjected to crystallization screening using vapor diffusion methods (hanging drop or sitting drop).[14] Various precipitants, salts, and pH conditions are tested to find optimal crystallization conditions.

-

Data Collection: Crystals are cryo-cooled in a suitable cryoprotectant and subjected to X-ray diffraction.[14] A complete dataset is collected by rotating the crystal in the X-ray beam.[15]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The structure is then solved using molecular replacement (if a homologous structure is available) or other phasing methods. The resulting model is refined to fit the experimental data.[15]

Site-Directed Mutagenesis of HincII

This protocol allows for the investigation of the role of specific amino acid residues in HincII function.

Objective: To introduce specific mutations into the hincII gene to study the structure-function relationship of the enzyme.

Materials:

-

Plasmid DNA containing the hincII gene

-

Mutagenic primers containing the desired nucleotide changes

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Methodology:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation and anneal to the plasmid template.[16]

-

PCR Amplification: Perform PCR using the plasmid template, mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.[16][17]

-

DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid template (which was isolated from a dam+ E. coli strain).[16] The newly synthesized, unmethylated plasmid containing the mutation will remain intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Screening and Sequencing: Select transformed colonies and isolate plasmid DNA. Sequence the hincII gene to confirm the presence of the desired mutation.

-

Protein Expression and Characterization: Express and purify the mutant HincII protein. Characterize its activity and DNA binding properties to assess the effect of the mutation.

Enzyme Kinetics Assay for HincII

This protocol describes a method to determine the kinetic parameters of HincII.

Objective: To measure the rate of DNA cleavage by HincII and determine kinetic constants such as k_cat and K_m.

Materials:

-

Purified HincII enzyme

-

Substrate DNA (e.g., a plasmid with a single HincII site or a fluorescently labeled oligonucleotide)

-

Reaction buffer

-

Method for detecting DNA cleavage (e.g., agarose (B213101) gel electrophoresis, real-time fluorescence assay)

Methodology (using a real-time fluorescence assay):

-

Substrate Design: A short, double-stranded DNA oligonucleotide containing the HincII recognition sequence is synthesized with a fluorophore on one end and a quencher on the other.[18][19] In the intact substrate, the quencher suppresses the fluorescence of the fluorophore.

-

Reaction Setup: A reaction mixture is prepared containing the reaction buffer, the fluorescently labeled DNA substrate at various concentrations, and the HincII enzyme.

-

Real-Time Monitoring: The reaction is initiated by the addition of the enzyme, and the increase in fluorescence is monitored in real-time using a fluorometer.[18][19] Cleavage of the substrate by HincII separates the fluorophore and the quencher, resulting in an increase in fluorescence.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase at each substrate concentration.

-

Kinetic Parameter Determination: The initial velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the K_m and V_max. The k_cat can then be calculated from V_max and the enzyme concentration.[20][21]

Visualizations

Caption: Catalytic cycle of the HincII restriction enzyme.

Caption: Workflow for site-directed mutagenesis of HincII.

References

- 1. HincII, Restriction Enzymes: "H" Enzymes - Jena Bioscience [jenabioscience.com]

- 2. neb.com [neb.com]

- 3. uniprot.org [uniprot.org]

- 4. Restriction enzyme - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. DNA-induced conformational changes in type II restriction endonucleases: the structure of unliganded HincII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Structure and function of type II restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Ca2+ binding in the active site of HincII: implications for the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. neb.com [neb.com]

- 14. researchgate.net [researchgate.net]

- 15. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneticsmr.org [geneticsmr.org]

- 17. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 18. Measuring RNase Activity—A Real-Time Kinetic Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lessons from Enzyme Kinetics Reveal Specificity Principles for RNA-guided nucleases in RNA Interference and CRISPR-based Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

HincII Restriction Endonuclease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the HincII restriction endonuclease, an enzyme of significant interest in molecular biology and genetic engineering. Derived from Haemophilus influenzae, HincII is a Type IIP restriction enzyme that recognizes the degenerate, palindromic sequence 5'-GTYRAC-3' and cleaves to produce blunt ends. This guide details the enzyme's biochemical properties, optimal reaction conditions, and the molecular genetics of its corresponding restriction-modification system. Detailed experimental protocols for DNA digestion are provided, alongside diagrams illustrating the restriction-modification mechanism and a typical experimental workflow. This resource is intended to support researchers in the effective application of HincII in their experimental designs.

Introduction to HincII

HincII is a Type II restriction endonuclease isolated from Haemophilus influenzae Rc.[1][2] As a key tool in molecular cloning and DNA mapping, HincII is valued for its ability to generate blunt-ended DNA fragments, which are readily ligated into cloning vectors. The enzyme is part of a restriction-modification (R-M) system, a bacterial defense mechanism that protects the host genome from foreign DNA, such as bacteriophage DNA.[3] This system comprises the HincII endonuclease (R.HincII), which cleaves unmethylated DNA, and a corresponding methyltransferase (M.HincII), which methylates the host DNA at the HincII recognition sequence to prevent self-digestion.[4][5]

Biochemical Properties and Recognition Sequence

HincII recognizes the degenerate, six-base palindromic sequence 5'-GTYRAC-3', where 'Y' represents a pyrimidine (B1678525) (C or T) and 'R' represents a purine (B94841) (A or G). It cleaves the DNA backbone between the pyrimidine and purine residues, generating blunt ends.[6][7]

Recognition and Cleavage Site:

The crystal structure of HincII in complex with its cognate DNA has been elucidated, providing insights into its mechanism of indirect readout for degenerate sequence recognition.[8] The enzyme functions as a dimer, with each monomer contributing to the cleavage of one DNA strand.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the HincII endonuclease.

Table 1: Molecular Characteristics of the HincII Restriction-Modification System

| Component | Gene | Length (bp) | Protein Size (amino acids) | Molecular Weight (Da) |

| Endonuclease (R.HincII) | hincIIR | 774 | 258 | 28,490 |

| Methyltransferase (M.HincII) | hincIIM | 1,506 | 502 | 55,330 |

Data sourced from Ito et al. (1990).[4][10][5]

Table 2: Optimal Reaction Conditions for HincII Digestion

| Parameter | Value | Source |

| Incubation Temperature | 37°C | [1][2][11] |

| Heat Inactivation | 65°C for 20 minutes | [2][11][12] |

| pH (at 25°C) | 7.9 | [2][11] |

| Unit Definition | 1 unit digests 1 µg of λ DNA in 1 hour at 37°C in a 50 µl reaction | [1][2][11] |

Table 3: Recommended Buffer Compositions for 100% HincII Activity

| Buffer System | Composition |

| NEB rCutSmart™ Buffer (1X) | 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 100 µg/ml Recombinant Albumin |

| Thermo Scientific™ Tango™ Buffer (1X) | 33 mM Tris-acetate, 10 mM Magnesium acetate, 66 mM Potassium acetate, 0.1 mg/mL BSA |

Data sourced from New England Biolabs[2][11] and Thermo Fisher Scientific.[13]

Table 4: HincII Sensitivity to DNA Methylation

| Methylation Type | Sensitivity | Notes |

| dam | Not Sensitive | |

| dcm | Not Sensitive | |

| CpG | Blocked by some overlapping combinations | Cleavage of mammalian genomic DNA may be affected.[2][6][11][14] |

Experimental Protocols

Standard Protocol for DNA Digestion with HincII

This protocol is a general guideline for digesting 1 µg of DNA with HincII. Reactions should be scaled up or down as needed.

Materials:

-

HincII restriction enzyme

-

10X reaction buffer (e.g., NEB rCutSmart™ Buffer or Thermo Scientific™ Tango™ Buffer)

-

Purified DNA (0.5-1 µg/µL)

-

Nuclease-free water

Procedure:

-

Set up the reaction in a microcentrifuge tube on ice. Add the components in the following order:

-

Nuclease-free water: to a final volume of 50 µL

-

10X Reaction Buffer: 5 µL

-

DNA: 1 µg

-

HincII: 1 µL (typically 10 units)

-

-

Gently mix the reaction by pipetting up and down.

-

Centrifuge the tube briefly to collect the reaction mixture at the bottom.

-

Incubate the reaction at 37°C for 1 hour. For larger DNA substrates or complex DNA, the incubation time can be extended up to 16 hours.[13]

-

(Optional) To stop the reaction, heat-inactivate the enzyme at 65°C for 20 minutes.[2][11][12]

-

The digested DNA can be analyzed by agarose (B213101) gel electrophoresis.

Protocol for Digestion of PCR Products

This protocol is designed for the digestion of PCR products directly from the amplification reaction.

Materials:

-

HincII restriction enzyme

-

10X reaction buffer

-

PCR reaction mixture containing the target DNA fragment

-

Nuclease-free water

Procedure:

-

Set up the digestion reaction as follows:

-

PCR reaction mixture: 10 µL (containing approximately 0.1-0.5 µg of DNA)

-

Nuclease-free water: 18 µL

-

10X Reaction Buffer: 2 µL

-

HincII: 1-2 µL (10-20 units)

-

-

Mix gently and spin down for a few seconds.

-

Incubate at 37°C for 1-16 hours.[13]

-

(Optional) Heat inactivate at 65°C for 20 minutes.

-

Analyze the digested product by agarose gel electrophoresis.

Visualizations

HincII Restriction-Modification System Workflow

The following diagram illustrates the protective mechanism of the HincII restriction-modification system in Haemophilus influenzae.

Caption: The HincII restriction-modification system in Haemophilus influenzae.

Experimental Workflow for HincII Restriction Digest

This diagram outlines the key steps in performing a restriction digest experiment using HincII.

Caption: A typical experimental workflow for DNA digestion with HincII.

Conclusion

HincII remains a robust and reliable tool for applications requiring blunt-ended DNA fragments. Its well-characterized properties and straightforward reaction conditions make it suitable for a wide range of molecular biology techniques. This guide provides the essential technical information and protocols to facilitate the successful use of HincII in a research and development setting. For further details on specific applications, such as cloning or DNA mapping, researchers are encouraged to consult specialized literature.

References

- 1. HincII, Restriction Enzymes: "H" Enzymes - Jena Bioscience [jenabioscience.com]

- 2. neb.com [neb.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Cloning, nucleotide sequence, and expression of the HincII restriction-modification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. uniprot.org [uniprot.org]

- 8. rcsb.org [rcsb.org]

- 9. DNA-induced conformational changes in type II restriction endonucleases: the structure of unliganded HincII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cloning, nucleotide sequence, and expression of the HincII restriction-modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neb.com [neb.com]

- 12. mybiosource.com [mybiosource.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Restriction enzyme HincII is sensitive to methylation of cytosine that occurs 5' to the recognition sequence - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the HincII Restriction-Modification System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HincII restriction-modification (R-M) system, originating from Haemophilus influenzae Rc, is a classic example of a Type II R-M system. These systems serve as a crucial defense mechanism in prokaryotes, protecting them from foreign DNA, such as bacteriophage genomes. The HincII system is comprised of two key enzymatic activities: a restriction endonuclease (R.HincII) that recognizes and cleaves a specific DNA sequence, and a cognate DNA methyltransferase (M.HincII) that methylates the same sequence within the host genome, thereby protecting it from cleavage.

This technical guide provides a comprehensive overview of the HincII R-M system, including its biochemical properties, genetic organization, and detailed experimental protocols. The information presented is intended to be a valuable resource for researchers utilizing HincII in molecular biology applications and for professionals in drug development exploring enzyme mechanisms and potential therapeutic targets.

Biochemical Properties and Quantitative Data

The HincII restriction endonuclease is a well-characterized enzyme with specific recognition and cleavage properties. The cognate methyltransferase ensures the host DNA is protected.

HincII Restriction Endonuclease (R.HincII)

R.HincII recognizes the degenerate, palindromic sequence 5'-GTYRAC-3' (where Y is a pyrimidine (B1678525) [C or T] and R is a purine (B94841) [A or G]) and cleaves the DNA within this sequence to produce blunt ends.

Table 1: Quantitative Data for HincII Restriction Endonuclease

| Property | Value | References |

| Recognition Sequence | 5'-GTYRAC-3' | [1] |

| Cleavage Site | 5'-GTY↓RAC-3' | [1] |

| Cleavage Product | Blunt ends | [1] |

| Enzyme Type | Type II Restriction Endonuclease | [1] |

| Molecular Weight | 28,490 Da (calculated from amino acid sequence) | [2] |

| Optimal Temperature | 37°C | [1][3] |

| Heat Inactivation | 65°C for 20 minutes | [3][4] |

| Cofactor | Mg²⁺ | [3] |

| Isoschizomers | HindII | [5] |

HincII Methyltransferase (M.HincII)

M.HincII is an adenine-specific methyltransferase that recognizes the same 5'-GTYRAC-3' sequence as the restriction enzyme. It transfers a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of an adenine (B156593) residue within the recognition sequence.

Table 2: Quantitative Data for HincII Methyltransferase

| Property | Value | References |

| Recognition Sequence | 5'-GTYRAC-3' | [2] |

| Methylated Base | N6-methyladenine | [2] |

| Molecular Weight | 55,330 Da (calculated from amino acid sequence) | [2] |

Sensitivity to DNA Methylation

The activity of the HincII restriction endonuclease is sensitive to the methylation status of its recognition sequence and flanking bases. This property is particularly relevant for studies involving mammalian DNA, where CpG methylation is a common epigenetic modification.

Table 3: HincII Sensitivity to Different Types of Methylation

| Methylation Type | Effect on HincII Activity | References |

| dam (GATC) | Not sensitive | [4] |

| dcm (CCWGG) | Not sensitive | [4] |

| CpG | Blocked by some overlapping combinations. Sensitive to methylation of a cytosine immediately 5' to the recognition sequence. | [4][6] |

Genetic Organization

The genes encoding the HincII restriction endonuclease (hincIIR) and methyltransferase (hincIIM) are located adjacently on the Haemophilus influenzae Rc chromosome. A notable feature of this system is the overlap of the two genes by a single base pair.[2] While the genetic organization is known, the specific regulatory mechanisms governing the expression of the HincII R-M system have not been extensively characterized in the literature.

Signaling Pathways and Logical Relationships

The core function of the HincII R-M system is to discriminate between self and non-self DNA. This is achieved through a coordinated action of the methyltransferase and the restriction endonuclease.

Experimental Protocols

Standard HincII Restriction Digestion Protocol

This protocol outlines the steps for a typical analytical or preparative digestion of DNA using HincII.

Materials:

-

HincII restriction enzyme

-

10x reaction buffer (e.g., NEBuffer rCutSmart™, or specific buffer provided by the manufacturer)

-

DNA sample (plasmid, PCR product, or genomic DNA)

-

Nuclease-free water

-

Loading dye for gel electrophoresis

-

Agarose (B213101) gel and electrophoresis system

-

DNA size standard (ladder)

Methodology:

-

Reaction Setup: On ice, combine the following components in a microcentrifuge tube. The volumes can be scaled as needed. For a typical 20 µL reaction:

-

Nuclease-free water: to a final volume of 20 µL

-

10x Reaction Buffer: 2 µL

-

DNA: 1 µg

-

HincII enzyme: 1 µL (typically 5-10 units)

Note: The volume of the enzyme should not exceed 10% of the total reaction volume to prevent potential star activity due to high glycerol (B35011) concentrations.[5]

-

-

Incubation: Mix the reaction gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 1 hour. For larger DNA substrates like genomic DNA, or for complete digestion of supercoiled plasmids, the incubation time may be extended, or more enzyme may be added.[3]

-

Stopping the Reaction: To stop the digestion, either add EDTA to a final concentration of 10 mM or heat-inactivate the enzyme at 65°C for 20 minutes.[3]

-

Analysis: Add loading dye to the reaction and analyze the digested DNA fragments by agarose gel electrophoresis alongside a DNA size standard.

Protocol for Methylation-Sensitive Restriction Analysis (MSRA) using HincII

This protocol provides a framework for analyzing the methylation status of HincII sites within a specific DNA region, often used in epigenetic studies.

Materials:

-

Genomic DNA sample

-

HincII restriction enzyme

-

10x reaction buffer

-

A methylation-insensitive isoschizomer (if available and suitable for the experimental design) or a parallel mock digest.

-

PCR primers flanking the HincII site of interest

-

PCR master mix

-

Nuclease-free water

-

Agarose gel and electrophoresis system

Methodology:

-

DNA Digestion: Set up three parallel reactions for each DNA sample:

-

HincII Digest: 1 µg of genomic DNA, 10x buffer, HincII enzyme, and nuclease-free water.

-

Mock Digest: 1 µg of genomic DNA, 10x buffer, and nuclease-free water (no enzyme). This serves as a control for PCR amplification.

-

(Optional) Isoschizomer Digest: If a methylation-insensitive isoschizomer is used, set up a third digest with this enzyme.

-

-

Incubation: Incubate all reactions at 37°C for 4-16 hours to ensure complete digestion of the genomic DNA.

-

Enzyme Inactivation: Heat-inactivate the enzyme(s) at 65°C for 20 minutes.

-

PCR Amplification: Use a small aliquot (e.g., 1-2 µL) of the digested DNA as a template for PCR using primers that flank the HincII recognition site of interest.

-

Analysis: Analyze the PCR products by agarose gel electrophoresis.

-

Interpretation:

-

If the HincII site is unmethylated , the DNA will be cleaved by HincII, and no PCR product will be amplified.

-

If the HincII site is methylated , HincII will be blocked, the DNA will remain intact, and a PCR product will be amplified.

-

The mock digest should always yield a PCR product, confirming the integrity of the DNA and the PCR reaction.

-

-

Troubleshooting Common Issues with HincII Digestion

Table 4: Troubleshooting Guide for HincII Restriction Digests

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete or no digestion | - Inactive enzyme (improper storage or handling)- Inhibitors in the DNA preparation (salts, ethanol, etc.)- Methylation at or near the recognition site | - Check enzyme activity with a control plasmid.- Re-purify the DNA sample.- Be aware of the methylation sensitivity of HincII, especially with mammalian genomic DNA. |

| Unexpected bands (star activity) | - High glycerol concentration (>10%)- Prolonged incubation time- Incorrect buffer conditions | - Ensure the enzyme volume is less than 1/10th of the total reaction volume.- Reduce the incubation time.- Use the recommended reaction buffer. |

| Smeared bands on the gel | - Nuclease contamination- DNA degradation | - Use sterile techniques and nuclease-free reagents.- Check the integrity of the input DNA on a separate gel. |

Conclusion

The HincII restriction-modification system is a robust and well-understood tool in molecular biology. Its defined recognition sequence, blunt-end cleavage, and sensitivity to CpG methylation make it valuable for a range of applications, from routine cloning to epigenetic analysis. This guide provides the essential technical information and protocols to effectively utilize the HincII system in a research or drug development setting. A thorough understanding of its properties and potential limitations, such as its sensitivity to methylation, is crucial for successful experimental design and data interpretation.

References

- 1. 制限酵素に関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Cloning, nucleotide sequence, and expression of the HincII restriction-modification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. neb.com [neb.com]

- 5. mybiosource.com [mybiosource.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Core Kinetics and Thermodynamics of the HincII Restriction Endonuclease

For Researchers, Scientists, and Drug Development Professionals

Abstract

HincII, a Type II restriction endonuclease isolated from Haemophilus influenzae Rc, is a vital tool in molecular biology, recognizing the degenerate palindromic sequence GTYRAC (where Y is a pyrimidine (B1678525) and R is a purine) and cleaving downstream of the pyrimidine to produce blunt ends.[1] This guide provides a comprehensive overview of the known kinetic and thermodynamic properties of HincII, intended for researchers, scientists, and professionals in drug development. While specific quantitative kinetic and thermodynamic parameters for the wild-type enzyme are not extensively documented in publicly available literature, this guide synthesizes existing data, outlines detailed experimental protocols for their determination, and presents the broader context of restriction enzyme function.

Introduction to HincII

HincII is a key component of the restriction-modification (R-M) system in Haemophilus influenzae, which serves as a defense mechanism against foreign DNA, such as bacteriophage genomes.[1][2] The R-M system comprises the HincII restriction endonuclease (R.HincII) and a corresponding methyltransferase (M.HincII). The methyltransferase modifies the host DNA at the same recognition sequence, thereby protecting it from cleavage by the endonuclease.

The endonuclease, a protein of 258 amino acid residues, recognizes the six-base pair sequence 5'-GTYRAC-3' and its complementary strand 3'-CARYTG-5'.[2] Cleavage occurs between the pyrimidine (Y) and the purine (B94841) (R), generating blunt-ended DNA fragments. This property makes HincII a valuable reagent in various molecular cloning and DNA mapping applications.

HincII Enzyme Kinetics

Michaelis-Menten Kinetics

The catalytic action of many enzymes, including restriction endonucleases, can be described by the Michaelis-Menten model. This model relates the initial reaction velocity (V₀) to the substrate concentration ([S]) through the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

A study on the Q138F mutant of HincII, where glutamine at position 138 was replaced by phenylalanine, investigated its cleavage activity on different cognate DNA sequences.[3][4] While not providing specific Km and Vmax values, the research demonstrated altered cleavage preferences compared to the wild-type enzyme, highlighting the role of specific amino acid residues in substrate recognition and catalysis.[3]

Table 1: Summary of HincII General Kinetic and Reaction Properties

| Parameter | Value/Characteristic | Citation |

| Recognition Sequence | 5'-GTYRAC-3' | [1] |

| Cleavage Site | GTY↓RAC | [1] |

| Optimal Temperature | 37°C | [5] |

| Heat Inactivation | 65°C for 20 minutes | [5] |

| Cofactor | Mg²⁺ | [5] |

| Methylation Sensitivity | Blocked by some overlapping CpG methylation. Not sensitive to dam or dcm methylation. | [5] |

Factors Influencing HincII Activity

Several factors can influence the catalytic efficiency of HincII:

-

Temperature: The optimal temperature for HincII activity is 37°C.[5]

-

pH and Buffer Composition: Commercial suppliers recommend using specific buffers to ensure optimal enzyme activity. For instance, NEB's rCutSmart™ Buffer contains 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, and 100 µg/ml Recombinant Albumin (pH 7.9 @ 25°C).[5]

-

Salt Concentration: The ionic strength of the reaction buffer can significantly impact enzyme activity.

-

Substrate Methylation: The activity of HincII can be inhibited by certain patterns of CpG methylation within or near its recognition sequence.[6][7]

HincII Enzyme Thermodynamics

The thermodynamics of the HincII-DNA interaction govern the stability and specificity of binding and the subsequent cleavage reaction. Key thermodynamic parameters include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters provide a deeper understanding of the forces driving the interaction.

Currently, there is a lack of specific experimental thermodynamic data for HincII in the public domain. However, general principles of protein-DNA interactions and data from other restriction enzymes can provide a framework for understanding the thermodynamics of HincII.

-

Enthalpy (ΔH): Represents the heat change upon binding. Favorable enthalpic contributions often arise from the formation of hydrogen bonds and van der Waals interactions between the enzyme and the DNA.

-

Entropy (ΔS): Reflects the change in disorder of the system upon binding. A positive entropy change, which is favorable for binding, can result from the release of water molecules from the protein and DNA surfaces (the hydrophobic effect).

-

Gibbs Free Energy (ΔG): Determines the spontaneity of the binding process (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous and favorable interaction.

Table 2: General Thermodynamic Parameters in Protein-DNA Interactions

| Parameter | Description | Significance |

| ΔG (Gibbs Free Energy) | Overall energy change of the binding reaction. | A negative value indicates a spontaneous reaction. |

| ΔH (Enthalpy) | Heat absorbed or released during binding. | Reflects changes in bonding (e.g., hydrogen bonds, van der Waals forces). |

| ΔS (Entropy) | Change in the randomness or disorder of the system. | Often driven by the hydrophobic effect and changes in conformational freedom. |

| ΔCp (Heat Capacity) | Change in heat capacity upon binding. | Provides information about changes in hydration and protein conformation. |

Experimental Protocols

For researchers aiming to determine the kinetic and thermodynamic parameters of HincII, the following generalized protocols can be adapted.

Protocol for Determining Michaelis-Menten Parameters (Km and Vmax)

This protocol is based on a discontinuous enzyme assay followed by gel electrophoresis to quantify the amount of cleaved DNA over time.

Materials:

-

Purified HincII enzyme of known concentration

-

DNA substrate (e.g., a linearized plasmid or a synthetic oligonucleotide containing a single HincII recognition site) of known concentration

-

10x Reaction Buffer (e.g., NEB rCutSmart™ Buffer)[5]

-

Nuclease-free water

-

Quenching solution (e.g., 0.5 M EDTA)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining dye (e.g., SYBR Safe or Ethidium Bromide)

-

Gel imaging system and quantification software (e.g., ImageJ)

Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures with varying concentrations of the DNA substrate. For each substrate concentration, prepare a master mix containing the reaction buffer and nuclease-free water.

-

Enzyme Addition: Initiate the reactions by adding a fixed, low concentration of HincII to each tube. Ensure the enzyme concentration is significantly lower than the lowest substrate concentration to maintain steady-state conditions.

-

Incubation and Time Points: Incubate the reactions at 37°C. At specific time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), remove an aliquot from each reaction and stop the reaction by adding the quenching solution.

-

Gel Electrophoresis: Load the quenched samples onto an agarose gel. Also load known amounts of uncut and fully cut substrate as standards for quantification.

-

Quantification: After electrophoresis, stain the gel and visualize the DNA bands. Quantify the intensity of the substrate and product bands for each time point using gel imaging software.

-

Data Analysis:

-

Convert the band intensities to concentrations using the standards.

-

For each substrate concentration, plot the concentration of the product formed against time. The initial velocity (V₀) is the slope of the linear portion of this curve.

-

Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression to determine the values of Km and Vmax.

-

Caption: Workflow for determining HincII kinetic parameters.

Protocol for Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Isothermal Titration Calorimeter

-

Purified HincII enzyme, dialyzed extensively against the reaction buffer

-

Synthetic DNA oligonucleotide containing the HincII recognition site, dissolved in the same dialysis buffer

-

Reaction buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5)

Procedure:

-

Sample Preparation: Prepare the HincII solution (typically in the sample cell) and the DNA solution (in the syringe). The concentrations should be chosen based on the expected binding affinity.

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25°C).

-

Titration: Perform a series of small injections of the DNA solution into the HincII solution. The heat change associated with each injection is measured.

-

Control Titration: Perform a control titration by injecting the DNA solution into the buffer alone to account for the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Integrate the heat change for each injection to obtain a binding isotherm (heat per mole of injectant vs. molar ratio).

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.

-

Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) (where Ka = 1/Kd) and ΔG = ΔH - TΔS.

-

Caption: Workflow for ITC analysis of HincII-DNA binding.

HincII in the Context of Restriction-Modification Systems

HincII does not operate in isolation within the cell. It is part of a finely tuned defense mechanism. The interplay between the restriction endonuclease and its cognate methyltransferase is crucial for the survival of the bacterium.

References

- 1. Restriction modification system - Wikipedia [en.wikipedia.org]

- 2. Diverse Functions of Restriction-Modification Systems in Addition to Cellular Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alteration of sequence specificity of the type II restriction endonuclease HincII through an indirect readout mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. neb.com [neb.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Restriction enzyme HincII is sensitive to methylation of cytosine that occurs 5' to the recognition sequence - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of HincII

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of the Type II restriction endonuclease HincII. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structural basis of HincII function, the experimental protocols for its structural determination, and the key molecular interactions that govern its activity.

Introduction to HincII

HincII is a Type II restriction endonuclease isolated from Haemophilus influenzae Rc that recognizes the degenerate DNA sequence 5'-GTYRAC-3' (where Y is a pyrimidine (B1678525) and R is a purine) and cleaves it in the center to produce blunt ends. The enzyme functions as a homodimer and plays a crucial role in the bacterial defense system against foreign DNA. Understanding the three-dimensional structure of HincII is paramount for elucidating its mechanism of DNA recognition and cleavage, which can inform protein engineering efforts and the development of novel molecular biology tools.

Quantitative Crystallographic Data

The crystal structures of HincII in its unliganded form and in complex with cognate DNA have been determined by X-ray crystallography. The following tables summarize the key data collection and refinement statistics for these structures, providing a quantitative basis for comparison and analysis.

Table 1: Crystallographic Data for HincII Structures

| PDB ID | Description | Resolution (Å) | R-work / R-free | Space Group | Unit Cell Dimensions (Å, °) |

| 2EIT | Unliganded HincII | 2.10 | 0.208 / 0.267 | P2₁2₁2₁ | a=50.2, b=63.5, c=76.8, α=β=γ=90 |

| 1KC6 | HincII bound to cognate DNA | 2.60 | 0.219 / 0.285 | P2₁2₁2₁ | a=66.8, b=157.3, c=178.2, α=β=γ=90 |

| 1XHV | HincII bound to cleaved cognate DNA with Mn²⁺ | 2.50 | 0.213 / 0.270 | I2₁2₁2₁ | a=66.8, b=157.3, c=178.2, α=β=γ=90 |

Experimental Protocols

The determination of the HincII crystal structure involved a series of meticulous experimental procedures, from protein expression and purification to crystallization and X-ray diffraction analysis. The following sections provide detailed methodologies for these key experiments.

Protein Expression and Purification

The HincII endonuclease is recombinantly expressed in Escherichia coli for structural studies.

-

Gene Cloning and Expression Vector: The gene encoding HincII from Haemophilus influenzae Rc was cloned into an E. coli expression vector.[1][2] The expression is typically driven by an inducible promoter, such as the T7 promoter, allowing for high-level production of the recombinant protein.

-

Host Strain and Culture Conditions: The expression vector is transformed into a suitable E. coli host strain, such as BL21(DE3). Cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with vigorous shaking. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD₆₀₀) reaches mid-log phase (approximately 0.6-0.8). The culture is then incubated for several more hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol (B35011), 1 mM DTT) containing protease inhibitors. The cells are lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris and insoluble material.

-

Chromatographic Purification: The soluble HincII protein is purified using a multi-step chromatography protocol. A common strategy involves:

-

Affinity Chromatography: If the protein is expressed with an affinity tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is used as the initial capture step.

-

Ion-Exchange Chromatography: The protein is further purified using cation or anion exchange chromatography, depending on its isoelectric point. A salt gradient is used to elute the bound protein.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography (gel filtration) to separate the HincII dimer from any remaining contaminants and aggregates, ensuring a homogenous sample for crystallization. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). Protein purity is assessed by SDS-PAGE.

-

Crystallization

Crystallization of HincII, both alone and in complex with DNA, is a critical step for structural analysis.

-

Sample Preparation: Purified HincII is concentrated to a suitable concentration, typically 5-15 mg/mL. For co-crystallization with DNA, a synthetic oligonucleotide duplex containing the HincII recognition sequence is prepared and mixed with the protein in a slight molar excess.

-

Crystallization Method: The hanging drop vapor diffusion method is commonly employed. A small drop (1-2 µL) of the protein or protein-DNA complex solution is mixed with an equal volume of a reservoir solution and suspended over the reservoir.

-

Crystallization Conditions: The specific conditions that yield diffraction-quality crystals vary. For the HincII-DNA complex (PDB: 1KC6), crystals were grown from solutions containing polyethylene (B3416737) glycol (PEG) as the precipitant at a slightly acidic pH. Optimization of precipitant concentration, pH, and the addition of salts are often necessary to obtain well-ordered crystals.

X-ray Data Collection and Processing

-

Crystal Handling and Cryo-protection: Crystals are carefully harvested from the crystallization drops and flash-cooled in liquid nitrogen to minimize radiation damage during X-ray exposure. A cryoprotectant, typically a solution containing a high concentration of the precipitant from the crystallization condition supplemented with a cryo-agent like glycerol or ethylene (B1197577) glycol, is used to prevent ice formation.

-

Data Collection: X-ray diffraction data are collected at a synchrotron radiation source. The crystal is mounted on a goniometer and rotated in the X-ray beam. A series of diffraction images are recorded on a detector.

-

Data Processing: The diffraction images are processed using software packages such as HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file containing the structure factor amplitudes.

Structure Determination and Refinement

-

Phasing: The phase information, which is lost during the diffraction experiment, is recovered using methods such as Molecular Replacement (MR), if a homologous structure is available, or experimental phasing techniques like Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD).

-

Model Building and Refinement: An initial atomic model is built into the electron density map using software like Coot. The model is then refined using programs such as PHENIX or REFMAC5. This iterative process involves adjusting the atomic coordinates and B-factors to improve the fit of the model to the experimental data, while maintaining proper stereochemistry. The quality of the final model is assessed by metrics such as R-work and R-free.

Structural Features and Molecular Interactions

The crystal structures of HincII have revealed key insights into its function. The enzyme forms a symmetrical dimer with a large cleft that accommodates the DNA substrate. Upon DNA binding, HincII undergoes a conformational change, leading to a more compact structure that envelops the DNA.[3] Specific amino acid residues in the active site are responsible for catalysis, involving the coordination of divalent metal ions (e.g., Mg²⁺) that are essential for phosphodiester bond cleavage. The degenerate recognition of the central pyrimidine-purine step in the recognition sequence is achieved through indirect readout, where the enzyme recognizes the conformational properties of the DNA rather than making direct base contacts.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows and logical relationships in HincII crystal structure analysis.

Caption: Experimental workflow for HincII crystal structure determination.

Caption: Logical relationship of HincII structural and functional elements.

References

An In-depth Technical Guide to Hinc II: Catalytic Activity and Cofactors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinc II is a Type II restriction endonuclease derived from Haemophilus influenzae Rc that recognizes the degenerate, palindromic DNA sequence 5'-GTYRAC-3' (where Y is a pyrimidine (B1678525) and R is a purine) and cleaves in the center of this sequence to produce blunt ends.[1] This enzyme is a valuable tool in molecular biology for DNA mapping, cloning, and various genetic engineering applications. This technical guide provides a comprehensive overview of the catalytic activity of this compound, its cofactor requirements, and detailed experimental protocols for its use and analysis.

Catalytic Activity and Specificity

This compound functions as a homodimer to recognize and cleave its specific DNA sequence.[1] The recognition process involves the intercalation of glutamine side chains into the major groove of the DNA, which induces a conformational change in both the protein and the DNA.[1] This interaction facilitates the precise positioning of the catalytic machinery for phosphodiester bond cleavage.

Quantitative Catalytic Parameters

Precise Michaelis-Menten kinetic parameters for this compound, such as the turnover number (kcat) and Michaelis constant (Km), are not extensively reported in publicly available literature. However, the enzyme's activity is typically quantified in "units." One unit of this compound is universally defined as the amount of enzyme required to completely digest 1 µg of Lambda DNA in one hour at 37°C in a 50 µL reaction volume.[2][3][4][5][6]

Table 1: this compound Activity and Recognition Sequence

| Parameter | Value |

| Recognition Sequence | 5'-GTYRAC-3' (Y=C/T, R=A/G) |

| Cleavage Site | GTY |

| Cut Type | Blunt End |

| Source Organism | Haemophilus influenzae Rc |

Cofactor Requirements

Like most Type II restriction endonucleases, the catalytic activity of this compound is critically dependent on the presence of divalent metal cations.

Essential Cofactors

Magnesium ions (Mg²⁺) are the essential cofactor for this compound activity. They are directly involved in the catalytic mechanism, facilitating the hydrolysis of the phosphodiester bonds. Manganese ions (Mn²⁺) can also serve as a cofactor for the enzyme.

Inhibitory Cations

Calcium ions (Ca²⁺) have been shown to inhibit the cleavage reaction of this compound. While Ca²⁺ can bind to the active site and may play a role in stabilizing the enzyme-DNA complex, it prevents the catalytic hydrolysis from occurring.

Table 2: Cofactor Requirements and Effects on this compound Activity

| Divalent Cation | Role in this compound Activity | Optimal Concentration |

| Magnesium (Mg²⁺) | Required Cofactor | Typically 5-10 mM in reaction buffers |

| Manganese (Mn²⁺) | Can substitute for Mg²⁺ | Not typically used in standard protocols |

| Calcium (Ca²⁺) | Inhibitory | Avoid in reaction buffers |

Catalytic Mechanism

The catalytic mechanism of this compound involves the hydrolysis of the phosphodiester backbone of the DNA within its recognition sequence. While a detailed step-by-step mechanism specific to this compound is not fully elucidated, structural studies and comparison with other Type II restriction enzymes provide significant insights.

A crystal structure of this compound bound to its cognate DNA with Ca²⁺ has revealed key features of the active site. A calcium ion-ligated water molecule is positioned to act as the nucleophile in the phosphodiester bond cleavage.[7] This water molecule is within hydrogen bonding distance of the conserved active site residue Lysine 129 (Lys129).[7] It is proposed that Lys129, along with the divalent metal cofactor (typically Mg²⁺), activates this water molecule for a nucleophilic attack on the scissile phosphate. The reaction proceeds through a pentavalent transition state, ultimately leading to the cleavage of the phosphodiester bond and the generation of a 5'-phosphate and a 3'-hydroxyl group on the resulting DNA fragments.

References

- 1. rcsb.org [rcsb.org]

- 2. HincII, Restriction Enzymes: "H" Enzymes - Jena Bioscience [jenabioscience.com]

- 3. bmlabosis.com [bmlabosis.com]

- 4. mybiosource.com [mybiosource.com]

- 5. neb.com [neb.com]

- 6. HincII - BIOKÉ [bioke.com]

- 7. Ca2+ binding in the active site of HincII: implications for the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hinc II DNA Binding and Cleavage Mechanism

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms underpinning the Type II restriction endonuclease, Hinc II. It details the processes of DNA recognition, binding, and catalytic cleavage, summarizes key quantitative data, and provides detailed protocols for relevant experimental procedures.

Molecular Mechanism of this compound

This compound, derived from Haemophilus influenzae Rc, is a homodimeric Type II restriction enzyme that recognizes a specific, palindromic DNA sequence and cleaves it to produce blunt ends.[1][2][3][4][5] Its function is a multi-step process involving precise DNA recognition, significant protein conformational changes, and catalytic hydrolysis of the phosphodiester backbone.

DNA Recognition and Binding

This compound recognizes the six-base-pair, palindromic sequence 5'-GTYRAC-3', where 'Y' represents a pyrimidine (B1678525) (C or T) and 'R' denotes a purine (B94841) (A or G).[3][6] The cleavage occurs symmetrically within this site, between the pyrimidine and purine residues.[6][7]

Structurally, this compound belongs to the β-evolutionary branch of PD...D/ExK restriction enzymes.[8] Unlike enzymes that primarily interact with the major groove of DNA, this compound approaches its target from the minor groove and subsequently wraps its structural "arms" into the major groove to encircle the DNA.[8]

The binding process induces a significant conformational change in the enzyme, a classic example of "induced fit".[5] Crystal structure analysis of the unliganded and DNA-bound forms of this compound reveals that upon binding to its cognate sequence, the two monomers of the dimer rotate towards each other by approximately 11 degrees each, resulting in a total rotation of 22 degrees.[1] This creates a more compact, "closed" conformation tightly associated with the DNA substrate, which is essential for positioning the catalytic residues correctly for cleavage.[1]

Caption: this compound binds its cognate DNA, inducing a significant rotational conformational change.

Catalytic Cleavage

Like most Type II restriction endonucleases, this compound requires a divalent cation, typically Mg²⁺, as an essential cofactor for its catalytic activity.[8][9] The Mg²⁺ ions are coordinated within the active site and play a crucial role in activating a water molecule for nucleophilic attack on the target phosphodiester bond.[9]

The cleavage mechanism proceeds via hydrolysis with an inversion of stereoconfiguration at the phosphorus atom.[8] This stereochemical outcome strongly indicates a single-step, direct hydrolysis mechanism, ruling out the formation of a covalent enzyme-DNA intermediate.[8] This process occurs on both strands of the DNA, resulting in a double-strand break that produces blunt ends (5'-GTY | RAC-3').

Caption: The catalytic mechanism of this compound involving Mg²⁺-mediated water activation.

Factors Influencing this compound Activity

DNA Methylation

This compound's activity is highly sensitive to the methylation status of its recognition sequence and flanking regions.

-

CpG Methylation: The enzyme's activity can be blocked by certain combinations of overlapping CpG methylation.[2]

-

Adenine (B156593) Methylation: Methylation of the adenine within the recognition sequence (GTPyPuA C) is known to inhibit cleavage.[6] Specifically, HincII does not cut sequences containing N6-methyladenine (GTPyPum6A C).[10]

-

Flanking Cytosine Methylation: this compound is also sensitive to the methylation of cytosine residues located immediately 5' to its recognition sequence.[6][11] For example, methylation of the initial cytosine in the sequence C GTCGACC can inhibit digestion.[6] However, methylation of an internal cytosine within the recognition site (e.g., in GTCGAC) does not appear to affect the enzyme's activity.[6]

Star Activity

Under non-optimal reaction conditions, this compound can exhibit "star activity," where it cleaves sequences that are similar but not identical to its canonical recognition site.[12] Factors that can promote star activity include:

-

High enzyme concentration

-

High glycerol (B35011) concentration (typically >5%)[12]

-

Prolonged incubation times[12]

-

Sub-optimal buffer pH or ionic strength

Quantitative and Qualitative Properties

| Property | Description | Reference(s) |

| Source Organism | Haemophilus influenzae Rc | [2][3][4] |

| Recognition Sequence | 5'-GTYRAC-3' (Y=C/T, R=A/G) | [3][6] |

| Cleavage Site | 5'-GTY↓RAC-3' (Produces blunt ends) | [7] |

| Structure | Homodimer | [1][5] |

| Cofactor | Requires Mg²⁺; Mn²⁺ can also be used. | [8][9] |

| Unit Definition | 1 unit digests 1 µg of Lambda DNA in 1 hour at 37°C in a 50 µL reaction. | [2][4][7][10][13][14] |

| Heat Inactivation | Yes, at 65°C for 20 minutes. | [2][7][10] |

| Methylation Sensitivity | Blocked by certain CpG, adenine (m6A), and 5' flanking cytosine methylation. | [2][6][10] |

| dam/dcm Methylation | Not sensitive. | [2] |

Key Experimental Protocols

Standard this compound Restriction Digest

This protocol outlines the standard procedure for digesting a DNA sample with this compound.

Methodology:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice, adding the enzyme last:

-

Nuclease-free water: to a final volume of 50 µL

-

10X Reaction Buffer (e.g., NEB rCutSmart™): 5 µL

-

DNA Substrate: up to 1 µg

-

This compound Enzyme: 1 µL (typically 10 units)

-

-

Mixing: Gently mix the components by pipetting up and down. Do not vortex.[7][13]

-

Incubation: Incubate the reaction at 37°C for 5-15 minutes for rapid digestion or up to 1 hour for standard digestion.[7][13]

-

Stopping the Reaction: Terminate the digestion by one of the following methods:

-

Analysis: The digested DNA fragments can be analyzed by agarose (B213101) gel electrophoresis.

Caption: Standard experimental workflow for DNA digestion using this compound.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of this compound to a DNA fragment. To prevent cleavage, Mg²⁺ is omitted from the binding buffer.

Methodology:

-

Probe Preparation: A short DNA fragment (30-50 bp) containing the GTYRAC sequence is synthesized and end-labeled with a radioactive (e.g., ³²P) or fluorescent tag.

-

Binding Reaction: In a microcentrifuge tube, combine:

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).

-

Labeled DNA probe (constant, low concentration).

-

Purified this compound protein (titrated across a range of concentrations).

-

-

Incubation: Incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run in a cold buffer (e.g., 0.5X TBE).

-

Visualization: Visualize the bands via autoradiography or fluorescence imaging. A "shifted" band, representing the protein-DNA complex, will migrate slower than the free probe.

References

- 1. DNA-induced conformational changes in type II restriction endonucleases: the structure of unliganded HincII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. uniprot.org [uniprot.org]

- 4. genespin.com [genespin.com]

- 5. Recognition and cleavage of DNA by type-II restriction endonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Type II restriction endonucleases—a historical perspective and more - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 81295-21-8 | Benchchem [benchchem.com]

- 10. mybiosource.com [mybiosource.com]

- 11. Restriction enzyme HincII is sensitive to methylation of cytosine that occurs 5' to the recognition sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HincII (HindII) (10 U/μL), 500 units - FAQs [thermofisher.com]

- 13. HincII, Restriction Enzymes: "H" Enzymes - Jena Bioscience [jenabioscience.com]

- 14. HincII - BIOKÉ [bioke.com]

An In-depth Technical Guide to HincII Methylation Sensitivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of HincII restriction enzyme methylation sensitivity. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies for utilizing HincII in methylation-related studies.

Core Concepts of HincII

HincII is a Type II restriction endonuclease isolated from Haemophilus influenzae. It recognizes the degenerate DNA sequence 5'-GTYRAC-3' (where 'Y' represents a pyrimidine, i.e., Cytosine or Thymine, and 'R' represents a purine, i.e., Adenine or Guanine) and cleaves within this recognition site.

HincII Profile

| Property | Description |

| Enzyme Type | Type II Restriction Endonuclease |

| Recognition Sequence | 5'-GTYRAC-3' |

| Cleavage Site | 5'-GTY'RAC-3' |

| Source | Haemophilus influenzae Rc |

| Reaction Temperature | 37°C |